2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23FN6O4 and its molecular weight is 454.462. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis for PET Imaging
One application involves the radiosynthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the compound's potential in neuroimaging to study neuroinflammatory processes (Dollé et al., 2008).
Dual Cytokine Regulation
Another research direction is the investigation of pyrimidylpiperazine derivatives for their dual regulatory effects on cytokines, showing promise in treating conditions like septic shock and autoimmune diseases by modulating tumor necrosis factor-alpha and interleukin-10 production (Fukuda et al., 2000).
Antitumor Activities
The synthesis and evaluation of compounds for antitumor activities are also significant, with studies revealing selective anticancer effects. This includes the development of analogs showing potential against various cancer cell lines, underscoring the therapeutic potential of these molecules in oncology (Jing, 2011).
Antimicrobial and Antifungal Applications
Research into novel heterocyclic compounds incorporating elements like the antipyrine moiety has demonstrated promising antimicrobial and antifungal activities. This suggests potential applications in addressing resistant strains of bacteria and fungi (Bondock et al., 2008).
Inhibitory Effects on Phosphodiesterases
Compounds have been designed and synthesized for their inhibitory effects on specific phosphodiesterases, offering new approaches for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O4/c1-14(30)27-9-11-28(12-10-27)17-7-8-24-20-19(17)21(32)29(22(33)26(20)2)13-18(31)25-16-5-3-15(23)4-6-16/h3-8H,9-13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTJVKXOPQFIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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